molecular formula C27H29N3O4 B302272 N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE

N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE

Cat. No.: B302272
M. Wt: 459.5 g/mol
InChI Key: IVJXMMXJXNUXLG-NTFVMDSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the acetamide backbone: This can be achieved through the reaction of an appropriate amine with acetic anhydride.

    Introduction of the phenoxy group: This step involves the reaction of the acetamide intermediate with a phenol derivative under basic conditions.

    Addition of the carbohydrazonoyl group: This step requires the reaction of the phenoxyacetamide intermediate with a hydrazine derivative.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution, but may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.

    Industry: It could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, but may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)acetamide
  • N-(3,4-dimethylphenyl)formamide
  • N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide

Uniqueness

N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C27H29N3O4/c1-5-33-25-15-21(16-28-30-27(32)22-10-6-18(2)7-11-22)9-13-24(25)34-17-26(31)29-23-12-8-19(3)20(4)14-23/h6-16H,5,17H2,1-4H3,(H,29,31)(H,30,32)/b28-16-

InChI Key

IVJXMMXJXNUXLG-NTFVMDSBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)C)OCC(=O)NC3=CC(=C(C=C3)C)C

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)C)OCC(=O)NC3=CC(=C(C=C3)C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)C)OCC(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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